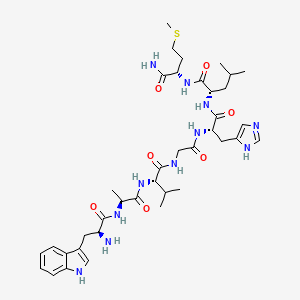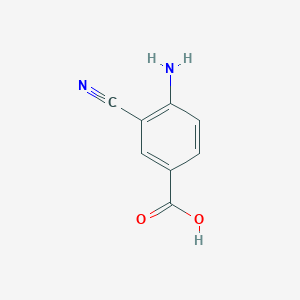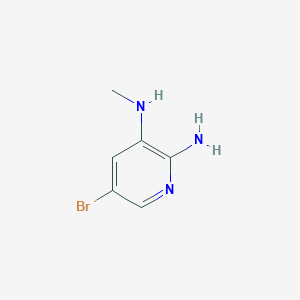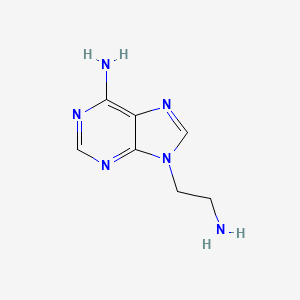![molecular formula C9H9BrN2O B1277576 7-ブロモ-4,5-ジヒドロ-1H-ベンゾ[b][1,4]ジアゼピン-2(3H)-オン CAS No. 219686-43-8](/img/structure/B1277576.png)
7-ブロモ-4,5-ジヒドロ-1H-ベンゾ[b][1,4]ジアゼピン-2(3H)-オン
説明
7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a useful research compound. Its molecular formula is C9H9BrN2O and its molecular weight is 241.08 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 亜鉛錯体: 7-ブロモ-1,4-ベンゾジアゼピン誘導体を含むZn(II)錯体が研究されています。 例えば、[Zn(Hydr)₂Cl₂]および[Zn(HydrHPv)₂Cl₂]が合成され、特性評価されました .
- 14C標識: N-(2-オキソ-5-フェニル-2,3-ジヒドロ-1H-1,4-ベンゾジアゼピン-1-イル)アセトヒドラジドの14C標識のための便利な方法が開発されました . このような標識化合物は、薬物動態研究に役立ちます。
- 新規複素環化合物: 研究者は、7-ブロモ-1,4-ベンゾジアゼピン骨格に基づく新規複素環化合物を設計および合成しました。 これらの化合物は、さまざまな生物活性を示す可能性があります .
金属錯体および配位化学
放射化学および標識
有機合成および複素環化学
作用機序
Target of Action
The primary targets of 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one are currently unknown. This compound is a derivative of the benzodiazepine class of drugs, which typically target the gamma-aminobutyric acid (GABA) receptors in the central nervous system . .
Mode of Action
If it behaves similarly to other benzodiazepines, it may enhance the effect of GABA, an inhibitory neurotransmitter, leading to sedative, anti-anxiety, and muscle relaxant effects . .
Biochemical Pathways
If it acts on GABA receptors like other benzodiazepines, it could affect various neural pathways involved in mood regulation, anxiety, and sleep .
Pharmacokinetics
As a benzodiazepine derivative, it may have similar pharmacokinetic properties to other drugs in this class, which are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . .
Result of Action
If it acts similarly to other benzodiazepines, it may enhance the inhibitory effects of GABA in the central nervous system, leading to sedation, reduced anxiety, and muscle relaxation .
Action Environment
Factors such as temperature, pH, and the presence of other substances could potentially affect its stability and activity .
生化学分析
Biochemical Properties
7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with gamma-aminobutyric acid (GABA) receptors, where it acts as an agonist. This interaction enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. Additionally, 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has been shown to interact with cytochrome P450 enzymes, influencing its metabolism and clearance from the body .
Cellular Effects
The effects of 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it enhances the inhibitory signaling of GABA, leading to reduced neuronal excitability. This compound also affects gene expression by upregulating genes associated with inhibitory neurotransmission and downregulating those involved in excitatory pathways . Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in energy production and neurotransmitter synthesis.
Molecular Mechanism
The molecular mechanism of action of 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one involves its binding interactions with GABA receptors. By binding to the benzodiazepine site on the GABA receptor, it enhances the receptor’s affinity for GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a calming effect on the nervous system. Additionally, 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one can inhibit or activate various enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as receptor desensitization and altered gene expression patterns . These changes can impact the overall efficacy and safety of the compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one vary with different dosages in animal models. At low doses, it produces anxiolytic and sedative effects without significant adverse effects. At higher doses, it can cause motor impairment, respiratory depression, and other toxic effects . Threshold effects have been observed, where a minimal effective dose produces the desired therapeutic effects, while doses above this threshold increase the risk of toxicity.
Metabolic Pathways
7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can have different pharmacological activities and contribute to the overall effects of the compound . The metabolic pathways also involve conjugation reactions, such as glucuronidation, which enhance the compound’s solubility and facilitate its excretion from the body.
Transport and Distribution
The transport and distribution of 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one within cells and tissues are mediated by various transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it can bind to intracellular proteins and be transported to specific cellular compartments . The distribution of the compound can influence its efficacy and safety, as well as its potential for accumulation in certain tissues.
Subcellular Localization
The subcellular localization of 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is critical for its activity and function. It is primarily localized to the cell membrane, where it interacts with GABA receptors. It can also be found in other cellular compartments, such as the cytoplasm and nucleus, where it may influence gene expression and other cellular processes . Post-translational modifications and targeting signals can direct the compound to specific subcellular locations, impacting its overall activity and function.
特性
IUPAC Name |
7-bromo-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-6-1-2-7-8(5-6)11-4-3-9(13)12-7/h1-2,5,11H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCIBVBVEVBLKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=CC(=C2)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441465 | |
| Record name | 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219686-43-8 | |
| Record name | 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B1277497.png)





![5-(2-Anilinovinyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B1277515.png)

![Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine](/img/structure/B1277518.png)


![3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B1277529.png)

